1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane
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Description
1-(2-Chlorobenzenesulfonyl)-4-(oxolan-3-yl)-1,4-diazepane is a useful research compound. Its molecular formula is C15H21ClN2O3S and its molecular weight is 344.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
- Ugi Multicomponent Reaction and Intramolecular Nucleophilic Substitution : This research outlines a two-step approach to synthesize diazepane or diazocane systems, including 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones. The process involves a Ugi multicomponent reaction followed by Mitsunobu cyclization or sulfuryl diimidazole cyclization for aliphatic diazepan-5-ones (Banfi, Basso, Guanti, Kielland, Repetto, & Riva, 2007).
Nanotechnology and Catalysis
- Novel N-Sulfonated Brönsted Acidic Catalyst : This study introduces a novel nanosized N-sulfonic acid used as a catalyst for the synthesis of hexahydroquinolines and 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-triones. These compounds have significant pharmaceutical properties, demonstrating the catalyst's efficacy in organic synthesis under solvent-free conditions (Goli-Jolodar, Shirini, & Seddighi, 2016; 2018).
Medicinal Chemistry
- Human Chymase Inhibitors : A novel series of 6-substituted 4-sulfonyl-1,4-diazepane-2,5-diones were synthesized and evaluated as human chymase inhibitors. This research highlights the potential of these compounds in developing potent inhibitors for medical applications (Tanaka, Muto, Maruoka, Imajo, Fukami, Tomimori, Fukuda, & Nakatsuka, 2007).
Photochemical Reactions
- Unusual Photochemical Reaction of Diazoketones : This study explores the photochemical reactions of diazotetrahydrofuran-3(2H)-ones, demonstrating the potential for C−H functionalization in various aliphatic compounds. It indicates the diverse application possibilities in photochemistry (Rodina, Galkina, Maas, Platz, & Nikolaev, 2016).
Polymer Science
- Proton Exchange Membrane Development : New sulfonyl-based poly(ether sulfone)s were prepared for fuel cell applications. The study focuses on synthesizing polymers for efficient proton conduction, relevant in energy and materials science (Matsumoto, Higashihara, & Ueda, 2009).
Organic Synthesis
- Multicomponent Synthesis of 1,4-Diazepines : A multicomponent [5 + 2] cycloaddition reaction was utilized to synthesize 1,4-diazepine compounds, showing the utility of these compounds in the creation of biologically active compounds (Lee, Han, Shin, & Yoo, 2014).
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-14-4-1-2-5-15(14)22(19,20)18-8-3-7-17(9-10-18)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEUFBWRFYAOKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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